molecular formula C13H9N3O2 B14885765 4-((3-Cyanopyridin-2-yl)oxy)benzamide

4-((3-Cyanopyridin-2-yl)oxy)benzamide

Cat. No.: B14885765
M. Wt: 239.23 g/mol
InChI Key: YJQPVQUSGLJPPT-UHFFFAOYSA-N
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Description

4-((3-Cyanopyridin-2-yl)oxy)benzamide is a chemical compound with the molecular formula C13H9N3O2 and a molecular weight of 239.23 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyanopyridine moiety linked to a benzamide group through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Cyanopyridin-2-yl)oxy)benzamide typically involves the reaction of 3-cyanopyridine with 4-hydroxybenzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-((3-Cyanopyridin-2-yl)oxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

4-((3-Cyanopyridin-2-yl)oxy)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-((3-Cyanopyridin-2-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Cyanopyridin-2-yl)oxy)benzoic acid
  • 4-((3-Cyanopyridin-2-yl)oxy)benzylamine
  • 4-((3-Cyanopyridin-2-yl)oxy)benzyl alcohol

Uniqueness

4-((3-Cyanopyridin-2-yl)oxy)benzamide is unique due to its specific structure, which combines a cyanopyridine moiety with a benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

4-(3-cyanopyridin-2-yl)oxybenzamide

InChI

InChI=1S/C13H9N3O2/c14-8-10-2-1-7-16-13(10)18-11-5-3-9(4-6-11)12(15)17/h1-7H,(H2,15,17)

InChI Key

YJQPVQUSGLJPPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)N)C#N

Origin of Product

United States

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